![molecular formula C12H19NO3 B2720318 Tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate CAS No. 204132-38-7](/img/structure/B2720318.png)
Tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate
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Description
“Tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate” is a chemical compound with the molecular formula C12H19NO3 . It is a type of spirocyclic compound, which refers to a class of organic compounds featuring a cyclic structure with two or more rings connected through a single atom .
Molecular Structure Analysis
The molecular structure of “Tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate” consists of a spirocyclic core with a carbonyl group (C=O) and a tert-butyl ester group (OC©©C). The spirocyclic core contains one nitrogen atom, making it an azaspiro compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “Tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate” are not fully detailed in the available resources. It has a molecular weight of 225.29 . More specific properties such as melting point, boiling point, and solubility would need to be determined experimentally.Scientific Research Applications
Drug Discovery and Medicinal Chemistry
Spirocyclic building blocks like Tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate serve as valuable tools in drug discovery. Researchers can use them to create novel scaffolds for potential drug candidates. The unique three-dimensional profile of spirocyclic compounds allows for precise functionalization, enhancing drug binding affinity and selectivity. By appending these subunits to existing scaffolds, medicinal chemists can fine-tune drug leads and optimize pharmacological properties .
Multicomponent Reactions (MCRs)
Tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate participates in MCRs, which are powerful synthetic strategies for rapid compound diversification. MCRs allow the simultaneous assembly of multiple functional groups, leading to structurally diverse molecules. Researchers can exploit this compound’s reactivity in MCRs to create libraries of bioactive compounds for high-throughput screening .
Materials Science and Polymer Chemistry
Spirocyclic motifs find applications in materials science due to their unique structural features. Researchers can incorporate Tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate into polymer backbones, creating functional materials with tailored properties. These materials may exhibit enhanced solubility, mechanical strength, or optical properties. Additionally, spirocyclic compounds can serve as monomers for the synthesis of novel polymers .
Catalysis and Asymmetric Synthesis
Spirocyclic compounds often act as chiral building blocks in asymmetric synthesis. Tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate, when appropriately functionalized, can serve as a precursor for chiral ligands or catalysts. These chiral entities play a crucial role in enantioselective transformations, enabling the synthesis of complex molecules with high stereochemical purity .
Agrochemicals and Pesticides
The spirocyclic scaffold of Tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate can inspire the design of new agrochemicals. Researchers may explore its potential as a lead structure for herbicides, fungicides, or insecticides. By modifying the substituents, they can tailor the compound’s biological activity and selectivity against specific pests or pathogens .
Fluorescent Probes and Imaging Agents
Spirocyclic derivatives often exhibit interesting photophysical properties. Researchers can functionalize Tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate with fluorescent moieties to create imaging agents. These probes can selectively target specific cellular components, enabling visualization of biological processes in live cells or tissues. The spirocyclic core provides stability and rigidity, enhancing the probe’s performance .
properties
IUPAC Name |
tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-9(14)8-12(13)6-4-5-7-12/h4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHXHYOTDZRDSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=O)CC12CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate |
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